N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a piperazine-acetamide scaffold. The 3-methyl substitution on the triazole ring and the 2-methoxyphenyl group on the acetamide moiety are critical to its structural and functional profile. This compound is hypothesized to exhibit kinase inhibitory or receptor-modulating properties due to its resemblance to pharmacologically active triazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-24-17-16(22-23-24)18(20-12-19-17)26-9-7-25(8-10-26)11-15(27)21-13-5-3-4-6-14(13)28-2/h3-6,12H,7-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQCZMZMMAXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant findings from diverse studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various assays and studies, focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
The compound's mechanisms involve several pathways:
- Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- Cell Cycle Arrest : It has been shown to inhibit key regulators of the cell cycle, leading to G1/S phase arrest in MCF-7 cells, which is critical for preventing uncontrolled cell proliferation.
- Inhibition of Kinase Activity : The compound demonstrates inhibitory effects on specific kinases such as Aurora-A kinase, which is essential for mitotic progression in cancer cells.
Case Studies
Several case studies highlight the efficacy of this compound:
Study 1: MCF-7 Cell Line
In a study conducted by Wei et al., the compound was tested against the MCF-7 breast cancer cell line. The results indicated a remarkable IC50 value of 0.01 µM, showcasing its potency in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Study 2: A549 Cell Line
Another significant study reported that this compound exhibited an IC50 value of 0.03 µM against the A549 lung cancer cell line. The compound was found to effectively suppress the proliferation of these cells by inducing DNA fragmentation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The compound’s key structural analogs include derivatives with modifications to the triazole ring, phenyl group, or piperazine linkage. Below is a comparative analysis based on evidence from synthetic and physicochemical studies:
Table 1: Structural and Physicochemical Comparison
¹Estimated based on analogous structures.
Functional Implications
- Triazolo Substituents : The target compound’s 3-methyl group on the triazole ring likely improves metabolic stability compared to the 3-ethyl analog, which may exhibit prolonged half-life but increased off-target interactions due to higher lipophilicity .
- Phenyl Modifications : The 2-methoxyphenyl group in the target compound balances electron-donating effects and steric hindrance, whereas the 4-acetylphenyl analog () introduces a polar ketone group that may alter binding affinity .
- Core Structure : Compounds 3b and 3c () feature extended polycyclic systems (dipyrimido or diazepin frameworks), which could enhance target selectivity but reduce synthetic accessibility compared to the simpler triazolo-pyrimidine core of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
